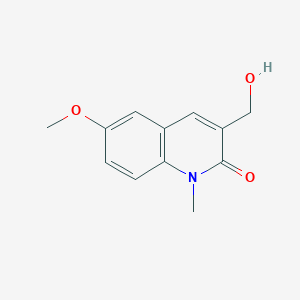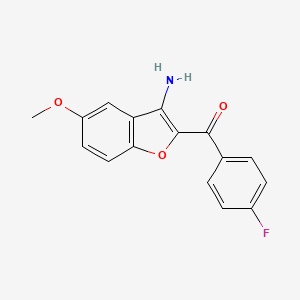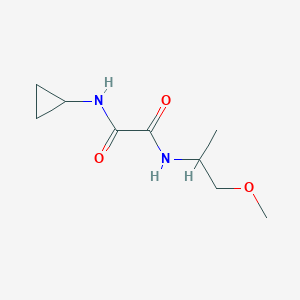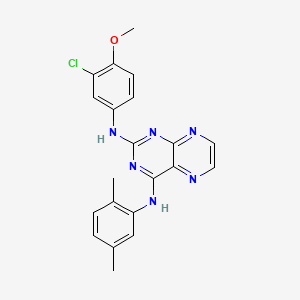
3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
1. Anticancer Potential
Studies have shown that derivatives of quinolinone, which include compounds similar to 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one, exhibit significant anticancer activities. For instance, methoxy-substituted 3-formyl-2-phenylindoles, related to the quinolinone structure, have been found to inhibit tubulin polymerization, a key process in cell division, indicating their potential as anticancer agents (Gastpar, Goldbrunner, Marko, & von Angerer, 1998). Additionally, specific hydroxy and methoxy derivatives of quinolinone have shown efficacy against various cancer cell lines, including breast cancer (Chou et al., 2010).
2. Neuroprotective Effects
Research indicates that compounds similar to this compound, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives, possess neuroprotective properties. These compounds have shown efficacy in reducing neurotoxicity and may have potential in treating neurological disorders like Parkinson's disease (Okuda, Kotake, & Ohta, 2003).
3. Antimicrobial and Antifungal Properties
Isoquinolone alkaloids, which share structural similarities with this compound, have been identified with strong antimicrobial and antifungal activities. This suggests the potential use of these compounds in treating various bacterial and fungal infections (Ma et al., 2017).
4. Potential in Treating Leishmaniasis
Lepidines, which are derivatives of 6-methoxy-4-methyl-8-aminoquinoline, similar in structure to this compound, have shown significant activity in treating Leishmaniasis, a parasitic disease. This highlights the potential therapeutic applications of these compounds in parasitology (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
5. Potential in Cancer Diagnosis
Compounds structurally similar to this compound have been studied for their potential in the diagnosis of human cancer cells, tissues, and tumors. The specific interactions of these compounds with cancerous cells suggest their utility in the development of diagnostic tools (Alireza, Jennifer, & Caissutti Angela, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKAOIYWXLMZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C(C1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)



![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)
![(3-Methylimidazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2692516.png)
![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)
![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)
![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)
